molecular formula C9H7ClF2O2 B1398618 3-Ethoxy-2,6-difluorobenzoyl chloride CAS No. 1092461-27-2

3-Ethoxy-2,6-difluorobenzoyl chloride

Cat. No.: B1398618
CAS No.: 1092461-27-2
M. Wt: 220.6 g/mol
InChI Key: XGDCQLWWBIGNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,6-difluorobenzoyl chloride: is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and difluoro groups at the 3rd and 2nd, 6th positions, respectively. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,6-difluorobenzoyl chloride typically involves the acylation of 3-ethoxy-2,6-difluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of chlorinating agents to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,6-difluorobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxy-2,6-difluorobenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-ethoxy-2,6-difluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction is usually performed in aqueous or alcoholic solutions.

    Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Anhydrides: Formed by reaction with carboxylic acids.

Scientific Research Applications

Chemistry: 3-Ethoxy-2,6-difluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and advanced materials.

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. Its derivatives are investigated for their biological activities, including anti-inflammatory and antimicrobial effects.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules. It is also utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,6-difluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    2,6-Difluorobenzoyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    3-Methoxy-2,6-difluorobenzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and the properties of its derivatives.

    3-Ethoxybenzoyl chloride: Lacks the difluoro groups, affecting its electronic properties and reactivity.

Uniqueness: 3-Ethoxy-2,6-difluorobenzoyl chloride is unique due to the presence of both ethoxy and difluoro substituents, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these substituents allows for the fine-tuning of the electronic properties and steric effects, leading to the formation of diverse and complex molecules.

Properties

IUPAC Name

3-ethoxy-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(11)7(8(6)12)9(10)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCQLWWBIGNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287117
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092461-27-2
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,6-difluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2,6-difluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2,6-difluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-2,6-difluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-2,6-difluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-2,6-difluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.